MetAP2-Dependent HUVEC Growth Inhibition: Z-Isomer IDR-805 Matches the Potency of Best-in-Series Compounds at 2.5 nM
In a direct head-to-head comparison within a single published study, IDR-805 (the target Z-isomer) was tested alongside three structurally distinct MetAP2 inhibitors (IDR-803, IDR-804, and CKD-732). All four compounds inhibited the growth of human umbilical vein endothelial cells (HUVECs) with equivalent potency, achieving 50% growth inhibition at a concentration of 2.5 nM and cell cycle arrest in the G1 phase of mitosis [1]. This demonstrates that the Z-isomer belongs to the most potent tier of MetAP2 inhibitors and is not meaningfully weaker than any comparator in this functional assay. At 25 nM, these compounds additionally induced significant apoptosis in HUVEC cultures [1].
| Evidence Dimension | HUVEC growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 nM (IDR-805; methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride) |
| Comparator Or Baseline | IDR-803 = 2.5 nM; IDR-804 = 2.5 nM; CKD-732 (beloranib) = 2.5 nM (all targeting MetAP2) |
| Quantified Difference | No significant difference at the IC₅₀ level; all four compounds are equipotent within experimental resolution |
| Conditions | HUVEC primary cell culture; growth inhibition measured with inhibitor concentrations as low as 2.5 nM; G1 arrest confirmed by cell cycle analysis; apoptosis assessed at 25 nM |
Why This Matters
Procurement of the Z-isomer ensures access to a MetAP2 inhibitor with demonstrated single-digit nanomolar potency comparable to the most active analogs in its series, avoiding the risk of selecting a geometric isomer that lacks any documented MetAP2 activity entirely.
- [1] Chun E, Han CK, Yoon JH, Lee K, Kim SS, et al. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model. Int J Cancer. 2005;114(1):124-130. DOI: 10.1002/ijc.20687. View Source
